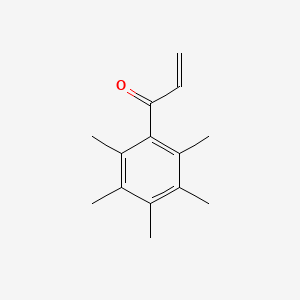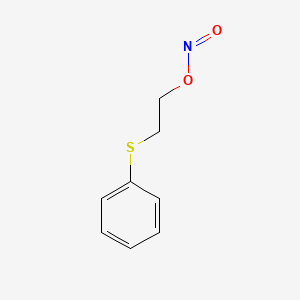
1-Ethoxyethyl diethylcarbamodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethoxyethyl diethylcarbamodithioate is an organosulfur compound known for its unique chemical properties and applications in various fields. This compound is characterized by the presence of an ethoxyethyl group attached to a diethylcarbamodithioate moiety, making it a versatile reagent in synthetic chemistry and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethoxyethyl diethylcarbamodithioate can be synthesized through the reaction of diethylamine with carbon disulfide, followed by the addition of ethyl chloroformate. The reaction typically proceeds under mild conditions, often in the presence of a base such as sodium hydroxide to facilitate the formation of the carbamodithioate group.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents but optimized for higher yields and purity. The process may include steps such as distillation and recrystallization to ensure the final product meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethoxyethyl diethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides, which are important intermediates in the synthesis of other sulfur-containing compounds.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms, depending on the reagents and conditions used.
Substitution: The ethoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include iodine and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.
Major Products Formed:
Disulfides: Formed through oxidation reactions.
Thiols: Produced via reduction reactions.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
1-Ethoxyethyl diethylcarbamodithioate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme inhibition and as a tool for probing biological pathways involving sulfur-containing compounds.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or pathways.
Industry: Utilized in the production of pesticides, rubber accelerators, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1-ethoxyethyl diethylcarbamodithioate exerts its effects involves the interaction with specific molecular targets, such as enzymes or metal ions. The compound can form stable complexes with metal ions, altering their reactivity and function. In biological systems, it may inhibit enzyme activity by binding to the active site or by modifying key functional groups.
Similar Compounds:
Sodium diethyldithiocarbamate: Another diethylcarbamodithioate derivative, commonly used as a chelating agent and in the treatment of heavy metal poisoning.
Zinc diethyldithiocarbamate: Used as a rubber vulcanization accelerator and in the synthesis of other organosulfur compounds.
Uniqueness: this compound is unique due to the presence of the ethoxyethyl group, which imparts distinct chemical properties and reactivity compared to other diethylcarbamodithioate derivatives. This makes it particularly useful in specific synthetic and industrial applications where these properties are advantageous.
Propiedades
| 112165-04-5 | |
Fórmula molecular |
C9H19NOS2 |
Peso molecular |
221.4 g/mol |
Nombre IUPAC |
1-ethoxyethyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C9H19NOS2/c1-5-10(6-2)9(12)13-8(4)11-7-3/h8H,5-7H2,1-4H3 |
Clave InChI |
SQZSJAMASIEKBE-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=S)SC(C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methyl-2-thiabicyclo[2.2.1]hept-5-ene](/img/structure/B14311846.png)
![1-{[2,2-Dichloro-3-methyl-3-(4-methylpentyl)cyclopropyl]methyl}-4-methylbenzene](/img/structure/B14311847.png)


![N~1~,N~4~-Bis[bis(dimethylamino)methylidene]butanediamide](/img/structure/B14311870.png)


